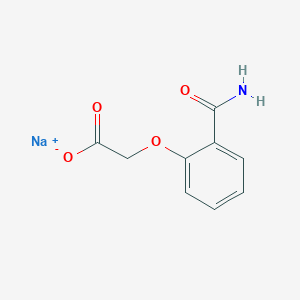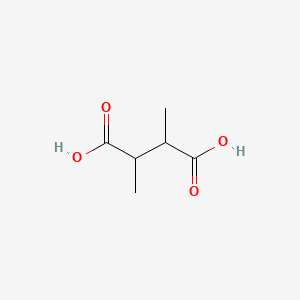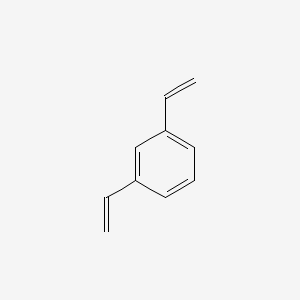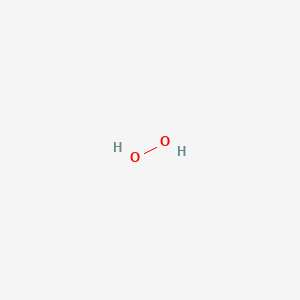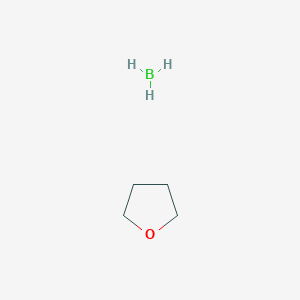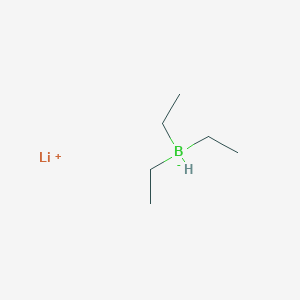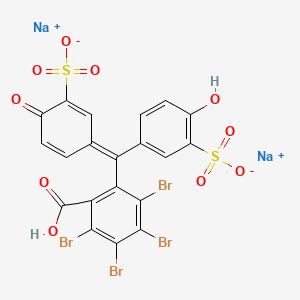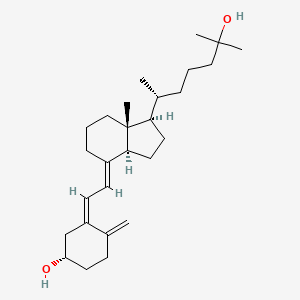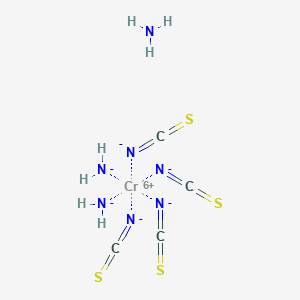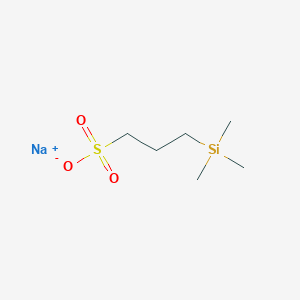
sodium;3-trimethylsilylpropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 13,14-dihydro-15-keto Prostaglandin A2 is synthesized through the non-enzymatic dehydration of 13,14-dihydro-15-keto Prostaglandin E2. This process is accelerated by the presence of albumin . Further decomposition of 13,14-dihydro-15-keto Prostaglandin A2 by the intentional addition of a base produces bicyclo Prostaglandin E2 .
Industrial Production Methods: Currently, 13,14-dihydro-15-keto Prostaglandin A2 is primarily produced for research purposes and is not widely manufactured on an industrial scale .
化学反应分析
Types of Reactions:
Reduction: The compound can be reduced to form other prostaglandin derivatives.
Substitution: Substitution reactions involving 13,14-dihydro-15-keto Prostaglandin A2 can lead to the formation of different prostaglandin analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed:
Bicyclo Prostaglandin E2: Formed through the decomposition of 13,14-dihydro-15-keto Prostaglandin A2 by the addition of a base.
Other Prostaglandin Derivatives: Formed through oxidation and reduction reactions.
科学研究应用
13,14-dihydro-15-keto Prostaglandin A2 has several scientific research applications:
作用机制
13,14-dihydro-15-keto Prostaglandin A2 exerts its effects by acting as a biomarker for Prostaglandin E2 synthesis. It is involved in various cellular signaling pathways, particularly those related to inflammation and immune response. The compound interacts with specific receptors on cell surfaces, triggering a cascade of molecular events that lead to its biological effects.
相似化合物的比较
- 13,14-dihydro-15-keto Prostaglandin E2
- Bicyclo Prostaglandin E2
- 15-keto Prostaglandin F2α
Comparison:
- 13,14-dihydro-15-keto Prostaglandin E2: This compound is a precursor to 13,14-dihydro-15-keto Prostaglandin A2 and undergoes non-enzymatic dehydration to form it.
- Bicyclo Prostaglandin E2: Formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2, it serves as a stable marker for Prostaglandin E2 biosynthesis .
- 15-keto Prostaglandin F2α: This compound is a major circulating metabolite of Prostaglandin F2α and is formed through the reduction of the C-13,14 double bond in 15-keto Prostaglandin F2α .
属性
IUPAC Name |
sodium;3-trimethylsilylpropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXKRHYVOGVDA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
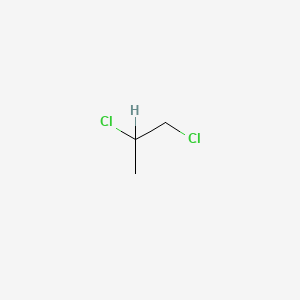
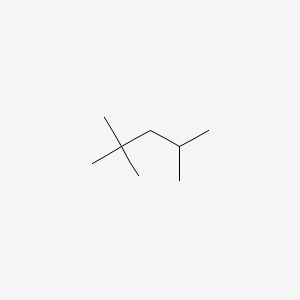
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7799106.png)
